3-(Benzyloxy)-2-methylpropan-1-ol
Description
3-(Benzyloxy)-2-methylpropan-1-ol (CAS: 66582-32-9) is a branched alcohol derivative with a benzyl ether group at the third carbon and a methyl substituent at the second carbon. Its molecular formula is C₁₁H₁₆O₂, and it has a molecular weight of 194.27 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research as a chiral intermediate or protecting group reagent due to its hydroxyl and benzyloxy functionalities. Its stereochemical flexibility and solubility in polar solvents (e.g., methanol, DMSO) make it adaptable for multi-step synthetic routes .
Properties
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZOWQXYGMVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972278 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56850-59-0 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylpropan-1-ol typically involves the reaction of benzyl alcohol with 2-methylpropan-1-ol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzyl chloride reacts with 2-methylpropan-1-ol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of 3-(Benzyloxy)-2-methylpropan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2-methylpropan-1-ol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Scientific Research Applications
3-(Benzyloxy)-2-methylpropan-1-ol has several notable applications across different fields:
Organic Chemistry
- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules. The benzyloxy group acts as a protecting group for hydroxyl functionalities during multi-step syntheses .
- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation (to form benzaldehyde or benzoic acid), reduction (to yield benzyl alcohol), and substitution reactions .
Biological Research
- Anticancer Activity : Research indicates that 3-(benzyloxy)-2-methylpropan-1-ol exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to inhibit the proliferation of A549 lung cancer cells with an IC50 value in the low micromolar range. The mechanisms may involve:
Industrial Applications
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
- Solvent Use : The compound can also serve as a solvent in various industrial processes, enhancing reaction efficiency .
Case Study: Anticancer Properties
A study investigated the effects of 3-(benzyloxy)-2-methylpropan-1-ol on A549 lung cancer cells. The findings revealed that the compound induced apoptosis and caused cell cycle arrest:
| Parameter | Value |
|---|---|
| IC50 against A549 cells | Low micromolar range |
| Mechanism of Action | Apoptosis induction |
| Cell Cycle Phase Arrested | G1/S phase transition |
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methylpropan-1-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-(Benzyloxy)-2-methylpropan-1-ol and analogous compounds:
Notes:
Structural and Functional Analysis
Benzyl Ether vs. Benzothiazole Substituents
- The benzyl ether group in 3-(Benzyloxy)-2-methylpropan-1-ol provides lipophilicity, enhancing membrane permeability in drug candidates . In contrast, the benzothiazole moiety in 3-Benzothiazol-2-yl-3-methoxy-propan-1-ol introduces aromatic heterocyclic character, which may confer fluorescence or metal-binding properties .
Steric Effects The dimethyl substitution in 3-(Benzyloxy)-2,2-dimethylpropan-1-ol increases steric hindrance around the hydroxyl group, reducing nucleophilic reactivity compared to the monomethyl variant .
Amino-Alcohol Derivatives Compounds like (S)-1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol exhibit β-blocker-like activity due to the isopropylamino group and phenoxy linkage, contrasting with the non-aminated parent compound’s role as a synthetic building block .
Impurity Profiles 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol (CAS 933468-54-3) is structurally related but includes an ethenyl group, which may form reactive intermediates during synthesis, necessitating stringent purification protocols .
Physicochemical Properties
- Solubility: 3-(Benzyloxy)-2-methylpropan-1-ol is soluble in polar aprotic solvents (e.g., DMSO), while amino-substituted analogs like 57526-82-6 show improved water solubility due to protonatable amino groups .
- Stability: The benzyl ether group in the parent compound offers moderate stability under acidic conditions but is cleavable via hydrogenolysis, unlike the benzothiazole derivative, which resists hydrolysis .
Biological Activity
3-(Benzyloxy)-2-methylpropan-1-ol, also known as benzyloxy alcohol, is a compound that has gained attention for its potential biological activities and applications in synthetic organic chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The chemical formula for 3-(Benzyloxy)-2-methylpropan-1-ol is CHO, and it features a benzyloxy group attached to a branched alcohol structure. The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution : The reaction of benzyl bromide with 3-hydroxy-2-methylpropan-1-ol in the presence of a base like sodium hydroxide.
- Reflux Conditions : Using benzyl chloride and 3-hydroxy-2-methylpropan-1-ol with potassium carbonate under reflux conditions to facilitate substitution reactions.
Enzymatic Reactions
3-(Benzyloxy)-2-methylpropan-1-ol has been investigated for its role in enzymatic reactions, particularly involving alcohol dehydrogenases. For instance, studies have shown that it can act as a substrate for bacterial zinc-containing benzyl alcohol dehydrogenases (BaDH), which can oxidize it to form benzaldehyde .
Case Studies and Applications
- Synthesis of Complex Molecules : 3-(Benzyloxy)-2-methylpropan-1-ol has been utilized as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals. Its benzyloxy group serves as a protecting group during multi-step syntheses, enhancing the yield and selectivity of reactions.
- Biological Conversion Pathways : Research has explored the use of 3-(Benzyloxy)-2-methylpropan-1-ol in biological conversion pathways, particularly in methanotrophic bacteria that can utilize alcohols as substrates. These studies highlight its potential role in biocatalysis and environmental applications .
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
